Technical Guide: Solid-Phase Synthesis of Benzyloxycarbonyl-Gly-Gly-His-OH (Z-GGH)
Technical Guide: Solid-Phase Synthesis of Benzyloxycarbonyl-Gly-Gly-His-OH (Z-GGH)
Executive Summary
This technical guide details the synthesis of Benzyloxycarbonyl-Gly-Gly-His-OH (Z-GGH) , a critical metallopeptide motif known as the ATCUN (Amino Terminal Cu(II)- and Ni(II)-Binding) motif .
While standard Solid-Phase Peptide Synthesis (SPPS) typically targets free N-terminal amines, this protocol specifically addresses the retention of the Benzyloxycarbonyl (Z) protecting group at the N-terminus while successfully cleaving the peptide from the resin and deprotecting the Histidine side chain. The methodology prioritizes the Fmoc-based SPPS strategy on 2-Chlorotrityl Chloride (2-CTC) resin , selected to minimize C-terminal Histidine racemization—a common failure point in GGH synthesis.
Part 1: Strategic Analysis & Retrosynthesis
The Chemical Challenge
The synthesis of Z-GGH presents a unique orthogonality challenge:
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C-Terminal Integrity: The C-terminal Histidine is prone to racemization (conversion of L-His to D-His) during resin loading and activation.
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N-Terminal Differentiation: The N-terminus must be capped with a Z-group (Cbz), which is acid-stable (in TFA) but base-stable.
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Side Chain Protection: The Histidine imidazole ring requires protection (Trityl) that is orthogonal to the base-labile Fmoc group but removable during final acid cleavage.
The Solution: Fmoc SPPS on 2-CTC Resin
We utilize a "Convergent SPPS" approach. By using 2-Chlorotrityl Chloride (2-CTC) resin , we can load the first Histidine under very mild conditions without activating the carboxylic acid, effectively eliminating racemization at the critical first step.
Retrosynthetic Logic: The final molecule is disassembled into three building blocks:
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Z-Gly-OH: Provides the N-terminal cap and the first Glycine in a single, safe coupling step (avoiding the hazardous use of Benzyl Chloroformate/Z-Cl).
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Fmoc-Gly-OH: The linker amino acid.
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Fmoc-His(Trt)-OH: The racemization-prone C-terminal residue.
Caption: Retrosynthetic breakdown of Z-GGH into orthogonal building blocks.
Part 2: Critical Reagents & Materials
| Component | Grade/Specification | Rationale |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (1.0–1.6 mmol/g) | Prevents His racemization; allows cleavage of protected fragments if needed; highly acid-sensitive linkage. |
| Amino Acid 1 | Fmoc-His(Trt)-OH | Trityl (Trt) protects the imidazole ring from alkylation and is removed by 95% TFA. |
| Amino Acid 2 | Fmoc-Gly-OH | Standard linker. |
| Amino Acid 3 | Z-Gly-OH (Cbz-Gly-OH) | Introduces the Z-group and Glycine simultaneously. Safer than using Z-Cl gas or liquid. |
| Coupling Agents | DIC / Oxyma Pure | Superior to HBTU/HATU for preventing racemization, particularly if any segment condensation were involved. |
| Cleavage | TFA / TIS / H2O | The "Scavenger Cocktail."[1] TIS (Triisopropylsilane) traps Trityl cations to prevent re-attachment. |
Part 3: Step-by-Step Synthesis Protocol
Phase 1: Resin Loading (The Critical Step)
Objective: Immobilize His(Trt) without racemization.
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Preparation: Weigh 2-CTC resin (e.g., 0.5 g) into a fritted polypropylene syringe reactor.
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Swelling: Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.
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Loading Solution: Dissolve Fmoc-His(Trt)-OH (0.6 eq relative to resin capacity) in DCM (5 mL). Add DIPEA (4.0 eq).
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Note: Do NOT add coupling agents (HBTU/DIC). We rely on the reaction between the carboxylate and the trityl chloride on the resin.
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Reaction: Add solution to resin. Shake gently for 2 hours at room temperature.
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Capping (Methanol): Add HPLC-grade Methanol (1 mL) to the reaction mixture (active species: DIPEA + MeOH). Shake for 15 mins to cap unreacted chlorides.
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Wash: Drain and wash with DCM (3x), DMF (3x).[2]
Phase 2: Peptide Elongation (Fmoc Cycles)
Objective: Build the Gly-Gly backbone.
Cycle 1: Deprotection (Remove Fmoc from His)
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Treat resin with 20% Piperidine in DMF (2 x 10 min).
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Wash with DMF (5x) to remove piperidine (critical to prevent premature cleavage of the next Fmoc).
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Test: Kaiser Test (Ninhydrin) should be positive (Blue) -> Free amine present.
Cycle 2: Coupling Fmoc-Gly-OH
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Dissolve Fmoc-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
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Add DIC (3.0 eq). Pre-activate for 2 minutes.
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Wash with DMF (3x).[2]
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Test: Kaiser Test should be negative (Yellow) -> Coupling complete.
Cycle 3: Deprotection (Remove Fmoc from Gly)
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Repeat 20% Piperidine treatment (2 x 10 min).
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Wash thoroughly with DMF.
Phase 3: N-Terminal Z-Capping
Objective: Install the Z-protected Glycine.
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Reagent: Use Z-Gly-OH (Benzyloxycarbonyl-Glycine-OH).
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Coupling: Dissolve Z-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq).
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Reaction: Add to resin. Shake for 60 minutes (Gly-Gly coupling can be slightly slower due to aggregation; allow extra time).
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Final Wash: Wash with DMF (5x), then DCM (5x), then Methanol (2x). Dry resin under vacuum.
Phase 4: Global Cleavage & Deprotection
Objective: Release peptide and remove Trt, while keeping Z intact.
Mechanism: The Z-group (benzyl carbamate) is stable in TFA at room temperature but is cleaved by HBr/AcOH or catalytic hydrogenation. Therefore, TFA cleavage yields Z-GGH .
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Cocktail Preparation: Prepare TFA / TIS / H2O (95 : 2.5 : 2.5 v/v).
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Reaction: Add cold cocktail to dry resin. Shake for 90 minutes at room temperature.
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Chemistry: TFA cleaves the ester bond to the resin (releasing the C-term acid) and removes the Trityl group from Histidine. The Z-group remains stable.
-
-
Precipitation: Filter the resin.[6] Drop the filtrate into ice-cold Diethyl Ether (10x volume).
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Collection: Centrifuge (3000 rpm, 5 min) to pellet the white precipitate. Decant ether. Repeat wash 2x.[4][7]
Caption: SPPS workflow for Z-GGH. Note the final coupling uses Z-Gly-OH directly.
Part 4: Analytical Validation & QC
HPLC Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
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Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 20 minutes.
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Expectation: Z-GGH is more hydrophobic than H-GGH due to the benzyl ring. It will elute later than the free amine version.
Mass Spectrometry (ESI-MS)
Validate the molecular weight.
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Formula: C20H25N5O6
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Exact Mass: 431.18 Da
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Expected [M+H]+: 432.19 Da
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Expected [M+Na]+: 454.17 Da
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Double Peaks (HPLC) | Histidine Racemization | Ensure loading on 2-CTC was done without activation (no DIC/HBTU). Keep loading temp < 25°C. |
| Low Yield | Gly-Gly Aggregation | Use "Magic Mixture" (DCM/DMF/NMP) during the Z-Gly coupling or double couple the final step. |
| Missing Z-Group | Harsh Cleavage | Ensure no HBr or strong reducing agents were present. Pure TFA does not remove Z. |
References
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Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on 2-Chlorotrityl resin for racemization-free loading). Link
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Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][8] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review confirming Z-group stability in TFA and Trt removal). Link
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Gonzalez, P., et al. (2018).[5][9] "N-terminal Cu-binding motifs (Xxx-Zzz-His, Xxx-His) and their derivatives: chemistry, biology and medicinal applications." Chemistry - A European Journal, 24, 8029–8041.[9] (Review of the ATCUN motif and GGH synthesis). Link
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Merck Millipore. "Fmoc Solid Phase Peptide Synthesis - Technical Protocol." (Standard protocols for Fmoc/tBu strategy). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
